![molecular formula C9H6BrF3O2 B6306384 Ethyl 4-bromo-2,3,6-trifluorobenzoate CAS No. 773139-40-5](/img/structure/B6306384.png)
Ethyl 4-bromo-2,3,6-trifluorobenzoate
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Overview
Description
Ethyl 4-bromo-2,3,6-trifluorobenzoate is an organic compound containing carbon, hydrogen, oxygen, fluorine, and bromine. It has a molecular formula of C9H6BrF3O2 and a molecular weight of 283.04 g/mol .
Molecular Structure Analysis
The molecular structure of Ethyl 4-bromo-2,3,6-trifluorobenzoate consists of a benzoate core with bromine and fluorine substitutions. The exact spatial arrangement of these atoms can be determined through techniques such as X-ray crystallography .Scientific Research Applications
Chemical Synthesis
Ethyl 4-bromo-2,3,6-trifluorobenzoate is often used as a building block in chemical synthesis . It can participate in various reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . This makes it a valuable compound in the synthesis of more complex molecules.
Pharmaceutical Research
In pharmaceutical research, Ethyl 4-bromo-2,3,6-trifluorobenzoate is used as a reference standard for accurate results . It’s also used in the synthesis of various pharmaceutical intermediates .
Material Science
In the field of material science, Ethyl 4-bromo-2,3,6-trifluorobenzoate can be used in the development of new materials. Its unique structure and properties can contribute to the creation of materials with specific characteristics .
Environmental Science
While there isn’t much information available on the direct application of Ethyl 4-bromo-2,3,6-trifluorobenzoate in environmental science, its properties and potential environmental impact could be a subject of study .
Biochemistry
In biochemistry, Ethyl 4-bromo-2,3,6-trifluorobenzoate could be used in the study of biochemical processes and pathways. Its interactions with biological molecules could provide valuable insights .
Analytical Chemistry
In analytical chemistry, Ethyl 4-bromo-2,3,6-trifluorobenzoate can be used as a standard for calibration and validation of analytical methods . Its well-defined structure and properties make it suitable for this purpose.
Future Directions
properties
IUPAC Name |
ethyl 4-bromo-2,3,6-trifluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-2-15-9(14)6-5(11)3-4(10)7(12)8(6)13/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKJIIUJJBBPFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1F)Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-2,3,6-trifluorobenzoate |
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